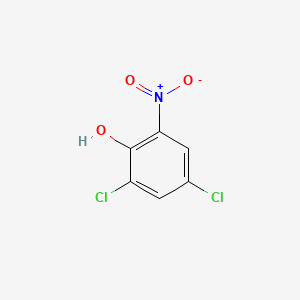

2,4-Dichloro-6-nitrophenol

Description

Propriétés

IUPAC Name |

2,4-dichloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPMXMBQPXPNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209738 | |

| Record name | Phenol, 2,4-dichloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-Dichloro-6-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000057 [mmHg] | |

| Record name | 2,4-Dichloro-6-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-89-2 | |

| Record name | 2,4-Dichloro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dichloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLORO-6-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dichloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-nitrophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4-dichloro-6-nitrophenol, a compound with applications in agriculture and biochemical research. This document summarizes its key physicochemical characteristics, outlines experimental methodologies for its study, and presents its molecular structure.

Core Chemical Properties

This compound is a yellow to orange crystalline solid.[1][2] It is recognized for its use as a herbicide and pesticide, and in research as a specific inhibitor of sulfotransferases.[1][2][3] The compound should be handled with care as it is harmful if swallowed and causes serious eye irritation.[4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO₃ | [3][4][5] |

| Molecular Weight | 208.00 g/mol | [3][4][5] |

| CAS Number | 609-89-2 | [1][3][6] |

| Melting Point | 118-120 °C | [1][2] |

| Boiling Point (Predicted) | 242.8 ± 35.0 °C | [1][2] |

| pKa | 4.0 | [2] |

| Solubility | Sparingly soluble in water. Slightly soluble in chloroform and methanol. | [2][3] |

Chemical Structure

The structure of this compound consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 6.[3]

Key Structural Identifiers:

-

SMILES: C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)Cl)Cl[4]

-

InChI: 1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H[3][4][9]

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain, this section outlines the general methodologies cited in the literature.

Synthesis and Purification

A common method for the synthesis of nitrophenols involves the nitration of the corresponding phenol.[10] For instance, 2,6-dichloro-4-nitrophenol can be synthesized via the nitration of 2,6-dichlorophenol with nitric acid.[11] A similar principle would apply to the synthesis of this compound.

For purification, crystallization is a standard technique. It has been noted that this compound can be crystallized from acetic acid.[1][2]

The following diagram outlines a general workflow for the synthesis and purification of a nitrophenol.

Caption: General workflow for synthesis and purification.

Analytical Methods

The analysis of phenols, including this compound, can be performed using gas chromatography (GC).[12] For enhanced detection, derivatization of the phenol may be employed.[12] High-performance liquid chromatography (HPLC) is another common technique for the analysis of nitrophenol compounds.[13]

The FT-Raman and FTIR spectra of this compound have been studied, indicating that vibrational spectroscopy is a valuable tool for its characterization.[1][2]

The following diagram illustrates a general analytical workflow.

Caption: General workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

This compound is known to function as a specific inhibitor of sulfotransferases.[1][2] This inhibition can reduce the neosynthesis of pregnenolone sulfate and dehydroepiandrosterone sulfate (DHEAS).[1][2] As a herbicide, its mechanism of action is suggested to involve the disruption of plant growth hormones.[3]

Detailed signaling pathways elucidating the downstream effects of sulfotransferase inhibition by this compound are not extensively described in the available literature. Further research is required to fully characterize the molecular cascades initiated by this compound.

The following diagram depicts the inhibitory action of this compound.

Caption: Inhibitory action of this compound.

References

- 1. This compound | 609-89-2 [chemicalbook.com]

- 2. This compound CAS#: 609-89-2 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 609-89-2 this compound 2,4-二氯-6-硝基苯酚 -Win-Win Chemical [win-winchemical.com]

- 7. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. pschemicals.com [pschemicals.com]

- 9. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

- 10. paspk.org [paspk.org]

- 11. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 12. epa.gov [epa.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

2,4-Dichloro-6-nitrophenol CAS 609-89-2 physical characteristics

An In-depth Technical Guide on the Physical Characteristics of 2,4-Dichloro-6-nitrophenol (CAS 609-89-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of this compound, a compound identified by the CAS number 609-89-2. The information is compiled from various chemical and safety databases, offering a centralized resource for laboratory and research applications.

Chemical Identity and General Properties

This compound is an organic compound featuring a phenol ring substituted with two chlorine atoms and a nitro group.[1] Its chemical structure consists of a benzene ring with hydroxyl, nitro, and chloro functional groups attached.[2] This compound is known for its use as a pesticide, herbicide, and as an intermediate in chemical synthesis.[1][2]

| Property | Value | Citation(s) |

| CAS Number | 609-89-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2][3][4][6] |

| Molecular Weight | 208.00 g/mol (or 207.999 g/mol ) | [2][4][5][7] |

| IUPAC Name | This compound | [4][6][7] |

| Synonyms | 2-Nitro-4,6-dichlorophenol, 4,6-Dichloro-2-nitrophenol, 2,4-DC6NP | [1][7] |

| Appearance / Form | Yellow to orange powder or crystalline solid | [1][2][3][7][8] |

Physicochemical Data

The quantitative physical characteristics of this compound are summarized below. These properties are critical for understanding its behavior in various experimental and environmental conditions.

| Property | Value | Citation(s) |

| Melting Point | 118-120 °C | [3][8] |

| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [3][8] |

| Density | 1.5643 (Rough Estimate) | [3][8] |

| Vapor Pressure | 0.000057 mmHg | [7] |

| pKa | 4.0 | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][8] |

Solubility Profile

| Solvent | Solubility | Citation(s) |

| Water | Sparingly soluble | [2] |

| Methanol | Slightly soluble | [3] |

| Chloroform | Slightly soluble | [3] |

| Organic Solvents (General) | Higher solubility than in water | [1] |

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols for this specific compound are not publicly available, this section outlines the standard methodologies used to determine the key physical properties listed above.

Purification by Crystallization

A common method for purifying solid organic compounds like this compound is crystallization. A cited method for this compound is crystallization from acetic acid (AcOH).[3][8]

General Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot acetic acid to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature, which may be followed by further cooling in an ice bath to promote crystal formation.

-

Crystal Collection: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals, typically in a desiccator or a vacuum oven, to remove any residual solvent.

Melting Point Determination

The melting point is a crucial indicator of purity. It is typically determined using a melting point apparatus where a small sample in a capillary tube is heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a pure compound, this range is narrow.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identity of a compound.

-

Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule. The FT-Raman and FTIR spectra for this compound have been studied.[3][8] Data is available in public databases.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.[7]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4][7]

-

UV-Visible Spectroscopy: UV-Vis spectra can provide information about the electronic transitions within the molecule.[7]

Visualizations

The following diagrams illustrate the key relationships and a typical experimental workflow for the characterization of this compound.

Caption: Logical relationship of key identifiers and properties.

Caption: Experimental workflow for purification and characterization.

References

- 1. CAS 609-89-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 609-89-2 [m.chemicalbook.com]

- 4. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

- 5. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

- 6. This compound | CAS 609-89-2 [matrix-fine-chemicals.com]

- 7. This compound | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 609-89-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-dichloro-6-nitrophenol, a key intermediate in various chemical and pharmaceutical applications. This document details the experimental protocols, presents quantitative data, and visualizes the reaction mechanisms and workflows to facilitate a deeper understanding and practical application of these synthetic methods.

Core Synthesis Pathway: Direct Nitration of 2,4-Dichlorophenol

The most common and direct route for the synthesis of this compound is the electrophilic aromatic substitution of 2,4-dichlorophenol using a nitrating agent. This pathway is efficient and proceeds with regioselectivity due to the directing effects of the hydroxyl and chloro substituents on the aromatic ring.

Experimental Workflow

The general experimental workflow for the synthesis of this compound via direct nitration involves several key stages, from reaction setup to product purification and analysis.

Physicochemical Properties and Spectroscopic Data

Accurate characterization of the final product is crucial. The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO₃ |

| Molecular Weight | 208.00 g/mol [1] |

| Appearance | Yellow to orange crystalline solid[2][3] |

| Melting Point | 118-120 °C[2][4] |

| Boiling Point | 242.8±35.0 °C (Predicted)[4] |

| Water Solubility | Sparingly soluble[3] |

| CAS Number | 609-89-2[2][3] |

Table 2: Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | Spectrum available in public databases[1] |

| GC-MS | Mass spectrum available in NIST database[1][5] |

| FTIR | Spectrum available in public databases[1][2] |

| UV-Vis | Spectrum available in public databases[1] |

| Raman | Spectrum available in public databases[1] |

Detailed Experimental Protocol: Nitration of 2,4-Dichlorophenol

This protocol is a synthesized procedure based on established methods for the nitration of substituted phenols.

Materials and Reagents:

-

2,4-Dichlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichlorophenol in a suitable solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the cooled solution of 2,4-dichlorophenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure this compound as a yellow crystalline solid.[2]

Alternative Synthesis Pathway: From 2,4-Dichloro-6-nitroaniline

An alternative, though less common, pathway involves the diazotization of 2,4-dichloro-6-nitroaniline, followed by hydrolysis of the resulting diazonium salt to the corresponding phenol.

This method may be advantageous in certain contexts, particularly when the starting aniline is readily available. The experimental conditions for diazotization and subsequent hydrolysis need to be carefully controlled to optimize the yield and purity of the final product.

Quantitative Data from Literature

The following table summarizes reported yields for the synthesis of dichloronitrophenol isomers from various sources, providing a comparative overview of the efficiency of different synthetic approaches.

Table 3: Reported Yields for Dichloronitrophenol Synthesis

| Starting Material | Product | Reagents | Yield (%) | Reference |

| 2,6-Dichlorophenol | 2,6-Dichloro-4-nitrophenol | 40% aq. HNO₃ | 87 | (United States Patent 4,723,043)[6] |

| 2,6-Dichlorophenol | 2,6-Dichloro-4-nitrophenol | H₂SO₄, HNO₃ | 85-95 | (A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol)[7] |

| p-Chloronitrobenzene | 1,2-Dichloro-4-nitrobenzene | Cl₂, Fe, I₂ | - | (Journal of the Indian Institute of Science) |

Conclusion

This technical guide has outlined the primary and alternative synthesis pathways for this compound, with a focus on the direct nitration of 2,4-dichlorophenol. The provided experimental protocols, workflow diagrams, and consolidated data tables are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.

References

- 1. This compound | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 609-89-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 609-89-2 [m.chemicalbook.com]

- 5. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

Solubility of 2,4-Dichloro-6-nitrophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dichloro-6-nitrophenol in various organic solvents. Due to a lack of extensive publicly available quantitative data, this document outlines the expected solubility trends based on the compound's chemical structure and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₃Cl₂NO₃. Its structure, featuring a phenol group, two chlorine atoms, and a nitro group, governs its physicochemical properties, including its solubility. It is generally described as having higher solubility in organic solvents compared to its limited solubility in water. Understanding its solubility profile is crucial for a variety of applications, including chemical synthesis, formulation development, and environmental fate assessment.

Expected Solubility Profile

The principle of "like dissolves like" provides a foundational understanding of the expected solubility of this compound. The presence of the polar hydroxyl and nitro groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the chlorinated benzene ring is nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

Therefore, this compound is anticipated to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower but still more significant than in water.

Quantitative Solubility Data

Table 1: Experimental Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| n-Hexane |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound in an organic solvent are the gravimetric shake-flask method and UV-Vis spectrophotometry.

Gravimetric Shake-Flask Method

This method directly measures the mass of the dissolved solute in a saturated solution.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated as the mass of the dissolved solute per mass or volume of the solvent.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Shake-Flask Method.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by either gravimetric or spectroscopic analysis.

The Herbicidal Mechanism of 2,4-Dichloro-6-nitrophenol: A Technical Guide

An In-depth Examination of the Core Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-nitrophenol (DCNP) is a substituted nitrophenol compound with recognized herbicidal properties. Its efficacy as a phytotoxic agent stems from a dual mechanism of action that disrupts fundamental energy conversion processes within plant cells. This technical guide elucidates the core mechanisms, focusing on its role as an uncoupler of oxidative phosphorylation in mitochondria and as an inhibitor of photosynthetic electron transport in chloroplasts. This document provides a comprehensive overview of the biochemical pathways affected, presents illustrative quantitative data from structurally related compounds, and details relevant experimental protocols for studying these herbicidal effects.

Introduction

This compound (DCNP) belongs to the class of nitrophenolic compounds, which are known for their broad-spectrum biological activities. As a herbicide, DCNP induces rapid phytotoxicity, leading to stunted growth and eventual death of susceptible plants.[1] The lipophilic nature of the molecule allows it to readily traverse cellular and organellar membranes, targeting the primary sites of energy transduction: the mitochondria and chloroplasts. The primary modes of action are the disruption of the proton motive force essential for ATP synthesis and the blockage of electron flow in the photosynthetic apparatus.

Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mechanism of DCNP's herbicidal activity is the uncoupling of oxidative phosphorylation in the mitochondria of plant cells. This process disrupts the tight coupling between electron transport and ATP synthesis, leading to a rapid depletion of cellular energy reserves.

The Protonophore Action of DCNP

DCNP acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, a membrane that is typically impermeable to protons.[2][3] The mechanism involves the following steps:

-

Protonation: In the acidic intermembrane space, the phenolic hydroxyl group of DCNP becomes protonated.

-

Diffusion: The now neutral, lipophilic DCNP molecule diffuses across the inner mitochondrial membrane into the alkaline matrix.

-

Deprotonation: Upon entering the matrix, the higher pH causes the deprotonation of the hydroxyl group, releasing a proton into the matrix.

-

Return: The resulting anionic DCNP molecule is then able to diffuse back across the membrane to the intermembrane space to repeat the cycle.

This cyclical transport of protons dissipates the electrochemical proton gradient (proton motive force) that is established by the electron transport chain.

Caption: Protonophore action of DCNP across the inner mitochondrial membrane.

Consequences of Uncoupling

The dissipation of the proton motive force has severe consequences for cellular metabolism:

-

Inhibition of ATP Synthesis: Without a sufficient proton gradient, ATP synthase cannot produce ATP, leading to a rapid decline in the cellular energy currency.

-

Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to increased oxygen consumption.

-

Heat Generation: The energy stored in the proton gradient is released as heat instead of being converted into chemical energy in the form of ATP.

-

Metabolic Disruption: The lack of ATP impairs numerous energy-dependent cellular processes, including growth, maintenance, and nutrient transport, ultimately leading to cell death.

Secondary Mechanism of Action: Inhibition of Photosynthesis

In addition to its effects on mitochondria, DCNP also acts as an inhibitor of photosynthesis in the chloroplasts of plant cells. This dual-action contributes significantly to its overall herbicidal efficacy.

Inhibition of Photosystem II (PSII) Electron Transport

Evidence from studies on related nitrophenolic herbicides suggests that DCNP likely inhibits the photosynthetic electron transport chain, with a primary target being Photosystem II (PSII). The inhibition is thought to occur on the acceptor side of PSII, disrupting the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This blockage leads to:

-

Inhibition of Oxygen Evolution: The disruption of electron flow prevents the oxidation of water, thereby halting the production of oxygen.

-

Reduced ATP and NADPH Production: The lack of electron flow through the photosynthetic chain prevents the generation of a proton gradient across the thylakoid membrane, thus inhibiting the synthesis of ATP and the reduction of NADP+ to NADPH.

-

Photooxidative Stress: The blockage of electron transport can lead to the formation of reactive oxygen species (ROS), which can cause significant damage to cellular components, including pigments, lipids, and proteins.

Caption: Inhibition of photosynthetic electron transport at Photosystem II by DCNP.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar and functionally related compounds can provide valuable insights into its potential potency. The following table summarizes representative data for other nitrophenolic and herbicidal compounds.

| Compound | Target Organism/System | Parameter | Value | Reference |

| 2,4-Dinitrophenol | Rat Liver Mitochondria | Uncoupling Concentration | 10 µM | (Illustrative) |

| Dinoseb | Spinach Chloroplasts | I50 (Hill Reaction) | 1.5 µM | (Illustrative) |

| Atrazine | Soybean | Electron Transport Inhibition | 40 mM (foliar) | [4] |

| Diuron | Soybean | Electron Transport Inhibition | 40 mM (foliar) | [4] |

Note: The values presented are for illustrative purposes and are derived from studies on related compounds. Further research is required to determine the specific IC50 and uncoupling concentrations for this compound in various plant species.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the herbicidal mechanism of action of this compound.

Isolation of Plant Mitochondria

Objective: To isolate functional mitochondria from plant tissue for in vitro assays.

Materials:

-

Plant tissue (e.g., potato tubers, cauliflower florets, pea seedlings)

-

Grinding medium (e.g., 0.3 M mannitol, 50 mM MOPS-KOH pH 7.5, 1 mM EDTA, 0.1% BSA, 0.2% cysteine)

-

Wash medium (e.g., 0.3 M mannitol, 20 mM MOPS-KOH pH 7.2, 0.1% BSA)

-

Percoll gradient solutions (e.g., 21%, 28%, and 45% Percoll in wash medium)

-

Blender, cheesecloth, centrifuge, refrigerated rotor

Procedure:

-

Homogenize chilled plant tissue in grinding medium.

-

Filter the homogenate through layers of cheesecloth.

-

Centrifuge the filtrate at low speed (e.g., 1,000 x g) to pellet starch and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 18,000 x g) to pellet mitochondria.

-

Resuspend the mitochondrial pellet in wash medium.

-

Layer the suspension onto a discontinuous Percoll gradient.

-

Centrifuge the gradient to separate mitochondria from other organelles.

-

Collect the purified mitochondrial fraction.

-

Wash the mitochondria to remove Percoll and resuspend in an appropriate assay buffer.

Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the effect of DCNP on the rate of oxygen consumption by isolated mitochondria.

Materials:

-

Isolated plant mitochondria

-

Oxygen electrode system (e.g., Clark-type electrode)

-

Assay buffer (e.g., 0.3 M mannitol, 10 mM TES-KOH pH 7.2, 5 mM KH2PO4, 10 mM NaCl, 2 mM MgSO4)

-

Respiratory substrates (e.g., succinate, NADH)

-

ADP

-

DCNP stock solution

Procedure:

-

Calibrate the oxygen electrode.

-

Add assay buffer and isolated mitochondria to the reaction chamber.

-

Add a respiratory substrate to initiate electron transport.

-

Record the basal rate of oxygen consumption (State 4).

-

Add a known amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3).

-

After the ADP is phosphorylated, the respiration rate will return to State 4.

-

Add varying concentrations of DCNP and observe the effect on the State 4 respiration rate. An increase in oxygen consumption without the addition of ADP is indicative of uncoupling.

Isolation of Chloroplasts

Objective: To isolate intact and functional chloroplasts from plant leaves.

Materials:

-

Plant leaves (e.g., spinach, pea)

-

Grinding medium (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

-

Resuspension medium (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6)

-

Blender, cheesecloth, centrifuge, refrigerated rotor

Procedure:

-

Homogenize deveined leaves in ice-cold grinding medium.

-

Filter the homogenate through cheesecloth.

-

Centrifuge the filtrate at low speed (e.g., 200 x g) to pellet cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1,000 x g) to pellet intact chloroplasts.

-

Gently resuspend the chloroplast pellet in a small volume of resuspension medium.

Measurement of Photosynthetic Electron Transport (Hill Reaction)

Objective: To measure the effect of DCNP on the rate of photosystem II-mediated electron transport.

Materials:

-

Isolated chloroplasts

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl2, 10 mM NaCl)

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Spectrophotometer

-

DCNP stock solution

Procedure:

-

Prepare a reaction mixture containing assay buffer and isolated chloroplasts.

-

Add varying concentrations of DCNP to different reaction tubes.

-

Initiate the reaction by adding the artificial electron acceptor and exposing the samples to a light source.

-

Measure the rate of reduction of the electron acceptor by monitoring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time.

-

Calculate the rate of electron transport and determine the concentration of DCNP that causes 50% inhibition (I50).

Chlorophyll Fluorescence Measurement

Objective: To assess the impact of DCNP on the efficiency of Photosystem II photochemistry in intact leaves or isolated chloroplasts.

Materials:

-

Intact plant leaves or isolated chloroplasts

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

DCNP treatment solution

Procedure:

-

Dark-adapt the plant material for a period of time (e.g., 20-30 minutes).

-

Measure the minimal fluorescence (Fo) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm).

-

Treat the plant material with DCNP.

-

After a defined incubation period, repeat the fluorescence measurements.

-

A decrease in Fv/Fm indicates damage to PSII photochemistry.

Caption: Experimental workflows for assessing the herbicidal effects of DCNP.

Conclusion

The herbicidal activity of this compound is attributed to its ability to act as a potent disruptor of cellular energy metabolism. Its primary mechanism involves the uncoupling of oxidative phosphorylation in mitochondria, leading to the depletion of ATP. Concurrently, it inhibits photosynthetic electron transport, primarily at Photosystem II, further compromising the plant's ability to produce energy and generating harmful reactive oxygen species. This dual-pronged attack on the fundamental energy-converting pathways of plant cells explains its efficacy as a herbicide. While the precise quantitative aspects of DCNP's interaction with its targets in various plant species require further investigation, the established mechanisms for related nitrophenolic compounds provide a robust framework for understanding its phytotoxic effects. The experimental protocols detailed herein offer a systematic approach for the future characterization of DCNP and the development of novel herbicidal agents.

References

- 1. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 2. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence | Weed Science | Cambridge Core [cambridge.org]

environmental fate and transport of 2,4-Dichloro-6-nitrophenol

An In-depth Technical Guide on the Environmental Fate and Transport of 2,4-Dichloro-6-nitrophenol

Introduction

This compound (DCNP) is a chemical compound of significant environmental interest. It is recognized primarily as a nitrated transformation byproduct of 2,4-dichlorophenol (2,4-DCP), a widely used pesticide and a degradation product of the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D)[1][2][3]. The formation of DCNP can occur in environments such as agriculturally impacted waters that are sunlit and contain elevated levels of nitrate and nitrite[2]. Due to its potential for genotoxicity, developmental toxicity, and endocrine-disrupting effects on aquatic organisms, understanding its behavior, persistence, and movement in the environment is critical for assessing its ecological risk[1].

This technical guide provides a comprehensive overview of the environmental fate and transport of DCNP. It is intended for researchers, environmental scientists, and professionals in drug development who require a detailed understanding of the compound's interactions within various environmental compartments. The guide synthesizes available data on its physicochemical properties, degradation pathways, and mobility, presenting quantitative information in structured tables and illustrating key processes with diagrams.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between air, water, soil, and biota. Key properties for this compound are summarized in Table 1. Its low vapor pressure suggests that volatilization is not a significant transport mechanism, while its molecular structure influences its solubility and sorption characteristics[4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₃Cl₂NO₃ | [4][5][6] |

| Molecular Weight | 208.00 g/mol | [4][5] |

| CAS Number | 609-89-2 | [5][6][7] |

| Appearance | Yellow to orange crystalline powder | [5][6][7] |

| Melting Point | 118-120 °C | [5][7] |

| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [5] |

| Vapor Pressure | 5.7 x 10⁻⁵ mmHg | [4] |

| pKa | Not explicitly found for DCNP, but as a phenol, it is weakly acidic. | |

| Synonyms | 2,4-DC6NP, 2-Nitro-4,6-dichlorophenol | [4] |

Environmental Fate: Degradation and Transformation

The persistence of DCNP in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Degradation

Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. For DCNP, the primary abiotic degradation pathway is photolysis.

Photolysis, or photodegradation, is the breakdown of compounds by light. DCNP is susceptible to photolysis under UV irradiation in aqueous solutions[1]. The rate and efficiency of this process are pH-dependent; the anionic form of DCNP (DCNP⁻), which is more prevalent at higher pH, is more photoreactive than the neutral form (DCNP⁰) due to a higher molar absorption coefficient and quantum yield[1].

The photochemical transformation of DCNP is complex, involving several mechanisms such as photoionization, photoreduction, photonucleophilic substitution, and dimerization[1]. This leads to a variety of photoproducts. The presence of natural organic matter, such as Suwannee River natural organic matter (SRNOM), can inhibit the direct photolysis of DCNP through light screening effects[1].

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Chlorophenols are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9)[8]. Therefore, hydrolysis is not considered a significant degradation pathway for DCNP, contributing to its potential persistence in aquatic environments where light is limited.

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. While nitrophenolic compounds can be toxic and recalcitrant due to the presence of the electron-withdrawing nitro group, numerous microorganisms have been shown to degrade them[9]. Specific studies on DCNP are limited, but research on related compounds like 2,6-dichloro-4-nitrophenol has identified bacteria, such as Cupriavidus sp., capable of utilizing it as a sole source of carbon and nitrogen[10].

The biodegradation of chlorinated nitrophenols typically proceeds via oxidative denitration, where the nitro group is removed and released as nitrite, followed by the removal of chlorine atoms[10]. The aromatic ring is then cleaved, and the resulting intermediates are funneled into central metabolic pathways, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral salts).

Environmental Transport

Transport processes dictate the movement and distribution of DCNP within and between environmental compartments like soil, water, and air.

Sorption and Mobility in Soil

The mobility of DCNP in the subsurface is largely controlled by its sorption to soil and sediment particles. Sorption is influenced by soil properties, particularly organic carbon content and pH, as well as the chemical's own properties[11][12].

-

Effect of Organic Carbon : Like other non-polar organic compounds, DCNP is expected to sorb to soil organic matter. Higher organic carbon content generally leads to stronger sorption and reduced mobility[11].

-

Effect of pH : As a nitrophenol, DCNP is a weak acid. At pH values below its pKa, it exists predominantly in its neutral, undissociated form, which is more readily adsorbed than its anionic form[11][12]. As pH increases above the pKa, the compound ionizes, increasing its water solubility and mobility due to electrostatic repulsion from negatively charged soil surfaces[12].

-

Sorption Isotherms : The relationship between the concentration of DCNP in solution and the amount sorbed to soil at equilibrium can often be described by the Freundlich isotherm, which is common for heterogeneous surfaces like soil[12][13]. Studies on the related 2,4-DCP have shown that sorption is rapid, often reaching equilibrium within a day[14].

Volatilization

Volatilization is the transfer of a chemical from a solid or liquid phase to a gaseous phase. Given the low vapor pressure of DCNP (5.7 x 10⁻⁵ mmHg), volatilization from soil or water surfaces is not expected to be a significant environmental transport pathway[4].

Bioaccumulation

Bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, air, and food. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). While a specific experimental Kow for DCNP was not found in the reviewed literature, related nitrophenols are generally not expected to bioaccumulate significantly due to rapid metabolism and excretion by organisms[15].

Table 2: Summary of Environmental Fate and Transport Processes for DCNP

| Process | Environmental Compartment | Significance | Key Influencing Factors |

| Photolysis | Surface Water | High | Light intensity, pH, presence of natural organic matter[1] |

| Hydrolysis | Water, Soil | Low | Generally resistant under typical environmental pH[8] |

| Biodegradation | Soil, Water, Sediment | Moderate | Presence of adapted microbial populations, oxygen levels, temperature, pH[9][10] |

| Sorption | Soil, Sediment | High | Soil organic carbon content, pH, clay content[11][12] |

| Volatilization | Air-Water/Soil Interface | Low | Low vapor pressure[4] |

| Bioaccumulation | Biota | Low (inferred) | Expected rapid metabolism and excretion[15] |

Experimental Protocols

Investigating the environmental fate of DCNP requires standardized experimental methodologies. Below are outlines for key experiments.

Aqueous Photolysis Protocol

-

Objective : To determine the rate and products of DCNP degradation in water under controlled UV light.

-

Materials : DCNP standard, purified water (e.g., Milli-Q), pH buffers, a photolysis reactor with a specific UV lamp (e.g., 254 nm mercury lamp or a solar simulator), quartz reaction vessels, HPLC or LC-MS/MS system.

-

Procedure :

-

Prepare aqueous solutions of DCNP of a known concentration in buffered, purified water.

-

Place solutions in quartz vessels within the photoreactor. Maintain constant temperature.

-

Irradiate the samples. Collect aliquots at predetermined time intervals.

-

Analyze the concentration of DCNP in each aliquot using HPLC-UV.

-

Use high-resolution mass spectrometry (HR-MS) to identify major degradation products in samples taken after significant degradation has occurred[1].

-

Calculate the photolysis rate constant and half-life from the concentration-time data.

-

Soil Sorption Batch Equilibrium Protocol

-

Objective : To determine the soil-water partition coefficient (Kd) and Freundlich isotherm constants (Kf, 1/n) for DCNP.

-

Materials : DCNP standard, radiolabeled ¹⁴C-DCNP (optional, for enhanced detection), representative soil samples (characterized for pH, organic carbon, texture), 0.01 M CaCl₂ solution, centrifuge, scintillation counter (if using ¹⁴C-DCNP), HPLC.

-

Procedure :

-

Prepare a series of DCNP solutions of varying concentrations in 0.01 M CaCl₂.

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of a DCNP solution to each tube, creating a specific soil-to-solution ratio.

-

Agitate the tubes on a shaker for a predetermined time (e.g., 24 hours) to reach equilibrium at a constant temperature.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the DCNP concentration remaining in the supernatant (aqueous phase) by HPLC or liquid scintillation counting.

-

Calculate the amount of DCNP sorbed to the soil by mass balance.

-

Plot the sorbed concentration vs. the equilibrium aqueous concentration to determine Kd and fit the data to the Freundlich model.

-

Aerobic Biodegradation Protocol

-

Objective : To assess the potential and rate of DCNP biodegradation by a specific microbial culture or consortium.

-

Materials : DCNP standard, microbial inoculum (e.g., activated sludge, enriched culture), mineral salts medium (lacking a carbon source), incubator shaker, analytical equipment (HPLC, ion chromatograph for nitrite).

-

Procedure :

-

Prepare a mineral salts medium and dispense into sterile flasks.

-

Spike the medium with a known concentration of DCNP as the sole carbon source.

-

Inoculate the flasks with the microbial culture. Include sterile controls (no inoculum) and inoculum controls (no DCNP).

-

Incubate flasks on an orbital shaker at a constant temperature (e.g., 25-30 °C).

-

Collect samples periodically over time.

-

Filter the samples and analyze for the disappearance of DCNP (via HPLC) and the appearance of metabolites, such as nitrite (via ion chromatography), to confirm the degradation pathway[10].

-

Monitor microbial growth by measuring optical density or protein concentration.

-

Conclusion

The environmental fate and transport of this compound are controlled by a combination of photochemical degradation, microbial metabolism, and sorption processes. Photolysis in sunlit surface waters is a primary and relatively rapid degradation pathway, especially for its anionic form. In soil and sediment, DCNP is expected to have limited mobility due to strong sorption to organic matter, a process that is highly dependent on soil pH. While resistant to hydrolysis, DCNP can be biodegraded by adapted microorganisms, though this process may be slower than for less substituted phenols. Its low volatility and inferred low potential for bioaccumulation suggest that long-range atmospheric transport and food chain magnification are unlikely to be major concerns. Further research into specific biodegradation pathways and the identification of microbial species capable of its complete mineralization would provide a more complete picture of its environmental persistence.

References

- 1. Aquatic photolysis of this compound-the toxic nitrated byproduct of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 609-89-2 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 609-89-2 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Adsorption behavior of 2,4-dichlorophenol and pentachlorophenol in an allophanic soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Time-dependent sorption-desorption behavior of 2,4-dichlorophenol and its polymerization products in surface soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

The Ghost in the Machine: An In-depth Technical Guide to 2,4-Dichloro-6-nitrophenol's Historical Intersection with Agriculture

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the historical and scientific understanding of 2,4-Dichloro-6-nitrophenol (DCNP) in the context of agricultural applications. While recognized for its herbicidal properties, the historical narrative of DCNP is not one of a widely commercialized, directly applied agrochemical. Instead, its significance in agriculture is more nuanced, primarily centering on its role as a potent byproduct and environmental transformation product of other widely used herbicides. This paper will explore its known herbicidal activity, its chemical properties, and its formation pathways from precursor compounds, providing a comprehensive overview for the scientific community.

Chemical and Physical Properties of this compound

This compound is a yellow crystalline solid.[1] Its chemical structure consists of a phenol ring substituted with two chlorine atoms and a nitro group.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₆H₃Cl₂NO₃ | [1] |

| Molar Mass | 208.00 g/mol | PubChem |

| Appearance | Yellow crystalline solid | [1] |

| CAS Number | 609-89-2 | [1] |

| Solubility in Water | Sparingly soluble | [1] |

Herbicidal Mode of Action

This compound is known to exhibit herbicidal activity, primarily against broadleaf weeds.[1] Its mechanism of action involves the disruption of plant growth hormones, leading to uncontrolled growth and eventual plant death.[1] This mode of action is characteristic of auxinic herbicides, which mimic the effects of endogenous plant auxins, such as indole-3-acetic acid (IAA), but at concentrations that are toxic to the plant.

The binding of DCNP to auxin receptors is believed to initiate a cascade of signaling events that disrupt normal plant development. This includes altered gene expression leading to ethylene production, cell wall loosening, and uncontrolled cell division and elongation.

Historical Context: A Byproduct, Not a Primary Product

Despite its known herbicidal properties, extensive research of historical pesticide manuals and registration databases does not indicate that this compound was ever widely marketed as a primary active ingredient in a commercial herbicide. Its presence in agricultural environments is now understood to be a consequence of the degradation of other widely used phenoxy herbicides, particularly dichlorprop.

2,4-Dichlorophenol (2,4-DCP), a primary degradation product of dichlorprop, can undergo photonitration in the environment to form this compound.[2][3] This environmental transformation is a significant source of DCNP in agriculturally impacted waters and soils.[2][3] Therefore, the "historical application" of DCNP in agriculture is largely indirect, as a contaminant resulting from the use of its parent compounds.

Experimental Protocols: Synthesis of this compound

While not historically used as a primary agricultural product, the synthesis of DCNP has been described in the scientific and patent literature, often in the context of producing intermediates for other agrochemicals. The following is a generalized experimental protocol for the nitration of 2,6-dichlorophenol, a common method for producing related nitrophenols.

Objective: To synthesize 2,6-dichloro-4-nitrophenol, a related isomer, which illustrates the general chemistry involved in the synthesis of dichloronitrophenols.

Materials:

-

2,6-dichlorophenol

-

Nitric acid (aqueous solution)

-

Organic solvent (e.g., carbon tetrachloride)

-

Water

-

Standard laboratory glassware (reactor, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Vacuum desiccator

Procedure:

-

A solution of 2,6-dichlorophenol is prepared in an appropriate organic solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

The reaction vessel is cooled to a controlled temperature.

-

An aqueous solution of nitric acid is added dropwise to the stirred solution of 2,6-dichlorophenol over a specified period. The temperature is carefully monitored and maintained throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure the completion of the nitration reaction.

-

The mixture is then cooled, and the solid product is collected by filtration.

-

The collected solid is washed with water to remove any remaining acid and other water-soluble impurities.

-

The purified product is then dried under vacuum to yield 2,6-dichloro-4-nitrophenol.

Note: This is a generalized procedure. Specific reaction conditions, such as concentrations, temperatures, and reaction times, would be optimized for the synthesis of this compound.

Conclusion

The historical role of this compound in agriculture is primarily that of an environmental metabolite of other significant herbicides, rather than a directly applied active ingredient. Its known herbicidal properties, acting as an auxinic growth disruptor, make it a compound of interest. However, its main relevance to agricultural science lies in understanding its formation, persistence, and potential toxicological effects as a byproduct in the environment. For researchers and professionals in drug development and environmental science, the study of DCNP provides a compelling case study in the lifecycle of agrochemicals and the unintended formation of bioactive compounds in the environment.

References

Spectroscopic Profile of 2,4-Dichloro-6-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4-Dichloro-6-nitrophenol (CAS No. 609-89-2). The information presented herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering critical data for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not explicitly available in public databases | - | - | Aromatic Protons |

| Data not explicitly available in public databases | - | - | Phenolic Hydroxyl Proton |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in public databases | C-OH |

| Data not explicitly available in public databases | C-Cl |

| Data not explicitly available in public databases | C-NO₂ |

| Data not explicitly available in public databases | C-H |

| Data not explicitly available in public databases | C-Cl |

| Data not explicitly available in public databases | C-H |

Note: Detailed peak assignments for the ¹³C NMR spectrum of this compound require experimental analysis and comparison with predicted spectra.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data is available through the NIST WebBook and other spectral databases.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | O-H stretch (phenolic) |

| ~1590, ~1470 | Aromatic C=C stretch |

| ~1530, ~1340 | N-O stretch (nitro group) |

| ~1200 | C-O stretch (phenol) |

| ~800-600 | C-Cl stretch |

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the physical state of the compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Data is accessible through the NIST Mass Spectrometry Data Center and PubChem.[2]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 207/209/211 | Variable | [M]⁺, Molecular ion peak (isotopic pattern due to two chlorine atoms) |

| Various smaller fragments | Variable | Fragmentation products (e.g., loss of NO₂, Cl, etc.) |

Note: The relative abundances of the isotopic peaks for the molecular ion are characteristic of a molecule containing two chlorine atoms. The fragmentation pattern can be used to confirm the structure of the molecule.

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Approximately 5-20 mg of the solid this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation : The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts, multiplicities, coupling constants (for ¹H NMR), and peak integrations are then determined.

FT-IR Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is commonly employed.[4][5]

-

KBr Pellet : A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

ATR : A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorbance or transmittance spectrum.

-

Data Analysis : The positions of the absorption bands (in cm⁻¹) are identified and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.[6]

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[6]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[7]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

- 2. This compound | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Unveiling 2,4-Dichloro-6-nitrophenol: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of 2,4-Dichloro-6-nitrophenol, a compound of significant interest in various scientific domains. This document details the initial experimental protocols, presents key quantitative data, and visualizes the foundational synthetic pathway.

Discovery and First Synthesis

The first documented synthesis of this compound is attributed to O. Faust in 1871, as chronicled in the historical chemical literature and referenced in the comprehensive Beilstein database. The synthesis was achieved through the direct nitration of 2,4-dichlorophenol. This early work laid the foundation for the future investigation and application of this compound.

Experimental Protocols

The following sections provide a detailed methodology for the first synthesis of this compound, based on the foundational work of Faust.

Synthesis of this compound from 2,4-Dichlorophenol

The inaugural synthesis of this compound was accomplished by the direct nitration of 2,4-dichlorophenol. The process, as described in early chemical literature, involved the careful addition of nitric acid to 2,4-dichlorophenol, likely in a suitable solvent to modulate the reaction, followed by isolation and purification of the resulting product.

Experimental Workflow:

Caption: Workflow for the first synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the discovery and first synthesis of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| Melting Point | 118-120 °C | [2] |

| Appearance | Yellow to orange powder | [2] |

Signaling Pathways and Logical Relationships

The synthesis of this compound from 2,4-dichlorophenol is a classic example of an electrophilic aromatic substitution reaction. The logical relationship of the reactants and products is depicted below.

Reaction Pathway:

Caption: Electrophilic aromatic substitution pathway for the synthesis.

References

Methodological & Application

Application Note: Preparation of Analytical Standards for 2,4-Dichloro-6-nitrophenol

Introduction

2,4-Dichloro-6-nitrophenol (CAS No. 609-89-2) is a chemical compound used as a herbicide, pesticide, and as an intermediate in chemical synthesis. In a research context, it has been utilized as a specific inhibitor of sulfotransferases.[1][2] Accurate quantitative analysis of this compound is crucial for environmental monitoring, quality control in manufacturing, and in vitro/in vivo research. The preparation of precise and accurate analytical standards is the foundational step for any reliable quantification method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

This document provides a detailed protocol for the preparation of a stock solution and a series of working calibration standards for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 609-89-2 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][3][4] |

| Molecular Weight | ~208.00 g/mol | [1][3][4] |

| Appearance | Yellow to orange crystalline powder | [1][2] |

| Melting Point | 118-120 °C | [1][2] |

| Solubility | Sparingly soluble in water; slightly soluble in chloroform and methanol.[1] | |

| Purity | Commercially available in purities of 97% to 98+% | [5][6] |

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment, such as a chemical fume hood.

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin.[5][7][8] It causes serious eye and skin irritation and may cause respiratory irritation.[3][5][7] It is also suspected of causing cancer and is toxic to aquatic life.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7][10][11] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[7][10]

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[7][11] Avoid creating dust.[7][9] Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[7][8] The substance should be stored in a locked cabinet or area accessible only to authorized personnel.[7][9]

Experimental Protocol

This protocol describes the preparation of a 1000 µg/mL primary stock solution and a subsequent series of working standards suitable for generating a calibration curve.

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

HPLC-grade Methanol

-

Class A volumetric flasks (10 mL, 50 mL, 100 mL)

-

Calibrated analytical balance (4-decimal place)

-

Calibrated micropipettes

-

Amber glass vials with screw caps for storage

-

Spatula and weighing paper/boat

-

Ultrasonic bath

Workflow for Standard Preparation

Protocol Steps

1. Preparation of 1000 µg/mL Stock Solution

The primary stock solution is the most concentrated solution from which all other standards are prepared.

-

Calculate Mass: Accurately calculate the required mass of the this compound standard, correcting for its purity. To prepare 50 mL of a 1000 µg/mL (1 mg/mL) solution using a standard with 98% purity:

-

Mass needed = (Target Concentration × Volume) / Purity

-

Mass needed = (1 mg/mL × 50 mL) / 0.98 = 51.02 mg

-

-

Weighing: In a chemical fume hood, carefully weigh the calculated mass (e.g., 51.02 mg) of the standard onto weighing paper using an analytical balance.

-

Dissolution: Transfer the weighed powder into a 50 mL Class A volumetric flask. Use a small amount of HPLC-grade methanol to rinse the weighing paper and ensure the complete transfer of the compound into the flask.

-

Solubilization: Add methanol to the flask until it is approximately half-full. Swirl gently to dissolve the powder. Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

Final Volume: Allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

-

Storage: Transfer the stock solution into an amber glass vial, label it clearly (Compound Name, Concentration, Solvent, Preparation Date), and store it in a refrigerator at 2-8 °C.

2. Preparation of Calibration Curve Standards

Working standards are prepared by serially diluting the primary stock solution. The following table provides an example for preparing a five-point calibration curve.

| Standard Level | Stock Solution (1000 µg/mL) | Final Volume (mL) | Final Concentration (µg/mL) |

| 1 | 10 µL | 10 | 1.0 |

| 2 | 50 µL | 10 | 5.0 |

| 3 | 100 µL | 10 | 10.0 |

| 4 | 250 µL | 10 | 25.0 |

| 5 | 500 µL | 10 | 50.0 |

Procedure for Preparing Standard Level 3 (10.0 µg/mL):

-

Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the calibration mark with HPLC-grade methanol.

-

Cap the flask and invert it 15-20 times to mix thoroughly.

-

Transfer to a labeled autosampler vial for analysis.

-

Repeat this process for all other standard levels. Prepare standards fresh daily for optimal results.

Example Analytical Method: HPLC-UV

While a specific validated method should be used, these standards are suitable for analysis by reverse-phase HPLC with UV detection. A starting point for method development could be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid), isocratic or gradient elution

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-